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Compound of Interest

Compound Name: Patidegib

Cat. No.: B1684313

In-Depth Technical Guide: Patidegib

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structure

Patidegib, also known as IPI-926 and Saridegib, is a semi-synthetic derivative of the naturally
occurring steroidal alkaloid, cyclopamine.[1][2] It is a potent and orally bioavailable small
molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2]

Chemical Structure

The chemical structure of Patidegib is characterized by a complex fused ring system.

Table 1: Chemical Identifiers for Patidegib
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Identifier Value
N-
[(BR,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,1
2bS)-3',6',11,12b-

IUPAC Name tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,

12a-tetradecahydronaphtho[2,1-a]Jazulene-
9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-

b]pyridine]-3-yllmethanesulfonamide

Molecular Formula

C29H48N203S

C[C@H]1C[C@]2([H])--INVALID-LINK--(--
INVALID-LINK--[C@@]3(CC[C@@]4([H])

SMILES [C@]5([H])CC[C@]6([H])C--INVALID-LINK--
[C@@]5([H])CC4=C(C)C3)NS(=0)
(=0)C)02)NC1

InChl Key HZLFENCLTRVYJG-WWGOJCOQSA-N

Physicochemical Properties

The molecular weight and other key properties of Patidegib are summarized below.

Table 2: Physicochemical Properties of Patidegib

Property Value Source

Molecular Weight 504.8 g/mol PubChem
CAS Number 1037210-93-7 PubChem
Appearance White to off-white solid (Inferred)

Mechanism of Action: Inhibition of the Hedgehog
Signaling Pathway

Patidegib exerts its therapeutic effects by selectively targeting and inhibiting the Hedgehog

(Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.
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Inappropriate activation of this pathway is implicated in the pathogenesis of various cancers,

including basal cell carcinoma (BCC).

Patidegib's primary molecular target is the Smoothened (SMO) receptor, a G protein-coupled
receptor that acts as a positive regulator of the Hh pathway.[2] By binding to SMO, Patidegib
prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and
GLI3), which are responsible for transcribing Hh target genes involved in cell growth and

differentiation.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand
(e.g., Sonic Hedgehog, SHH) to the Patched (PTCHL1) receptor. In the absence of a ligand,
PTCH1 tonically inhibits SMO. Ligand binding to PTCHL1 relieves this inhibition, allowing SMO
to activate the downstream signaling cascade, culminating in the activation of GLI transcription
factors. Patidegib's inhibition of SMO effectively blocks this entire downstream process.

Patidegib Inhibition
Inhibits
Patidegib 4“
Hedgehog Pathway 'ON' State
Inhibits SUFU-GLI
dgehog Ligand } { . } No Inhibition Complex Formation { Soro ‘ ’ 1 Reator o) } uuuuuuu Activates
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Caption: Canonical Hedgehog signaling pathway and the mechanism of Patidegib inhibition.

Quantitative Data
In Vitro Potency

Patidegib demonstrates high potency in inhibiting the Hedgehog pathway in cellular and

biochemical assays.

Table 3: In Vitro Activity of Patidegib

Parameter Value Description Source
Concentration for 50%
ICso0 (SMO Binding) 1.4 nmol/L inhibition of binding to [2][3]

the SMO receptor.

ECso (Cell-based) 5-7 nmol/L

Concentration for 50%
effective inhibition of

the Hedgehog [2][3]
pathway in a cell-

based assay.

Clinical Efficacy (Topical Formulation)

Clinical trials have evaluated the efficacy of a topical gel formulation of Patidegib for the

treatment of Basal Cell Carcinomas (BCCs), particularly in patients with Gorlin Syndrome.

Table 4: Clinical Efficacy of Topical Patidegib in Gorlin Syndrome (Phase 2)
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Patidegib
Endpoint Topical Gel Vehicle Gel p-value Source
(2% and 4%)

Complete
Response

25% of BCCs 0% of BCCs - [4]
(Tumor

Disappearance)

New Surgically
Eligible BCCs 0.4 1.4 - [4]
(per patient)

Note: Data is from a Phase 2 proof-of-concept study.

Pharmacokinetics

Pharmacokinetic studies have been conducted for both oral and topical formulations of
Patidegib.

Table 5: Pharmacokinetic Parameters of Oral Patidegib (Phase 1)

Parameter Value Description Source

] Time to reach peak
Tmax (Time to ]
plasma concentration

Maximum 2 - 8 hours
) after oral
Concentration) . .
administration.
Time for the plasma
t2/2 (Terminal Half-life) 20 - 40 hours concentration to [5]

decrease by half.

For the topical formulation, systemic exposure is significantly lower. Studies have shown that
circulating blood levels of Patidegib are more than 500-fold lower than when the drug is
administered orally.[6] In some studies of the topical gel, there were zero detectable levels of
Patidegib in the plasma.[6]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.biospace.com/pellepharm-presents-updated-data-from-two-phase-2-studies-demonstrating-the-potential-of-patidegib-topical-gel-to-treat-basal-cell-carcinomas-in-patients-with-gorlin-syndrome-and-in-patients-with-non-gorlin-sporadic-bccs
https://www.biospace.com/pellepharm-presents-updated-data-from-two-phase-2-studies-demonstrating-the-potential-of-patidegib-topical-gel-to-treat-basal-cell-carcinomas-in-patients-with-gorlin-syndrome-and-in-patients-with-non-gorlin-sporadic-bccs
https://www.benchchem.com/product/b1684313?utm_src=pdf-body
https://www.benchchem.com/product/b1684313?utm_src=pdf-body
https://pure.johnshopkins.edu/en/publications/phase-i-study-of-the-hedgehog-pathway-inhibitor-ipi-926-in-adult--4/
https://pure.johnshopkins.edu/en/publications/phase-i-study-of-the-hedgehog-pathway-inhibitor-ipi-926-in-adult--4/
https://www.benchchem.com/product/b1684313?utm_src=pdf-body
https://bridgebio.com/news/pellepharm-announces-topline-results-from-phase-2-study-of-topical-patidegib/
https://www.benchchem.com/product/b1684313?utm_src=pdf-body
https://bridgebio.com/news/pellepharm-announces-topline-results-from-phase-2-study-of-topical-patidegib/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Semi-synthesis of Patidegib

Patidegib is a semi-synthetic derivative of cyclopamine. The synthesis involves chemical
modification of the cyclopamine scaffold to improve its pharmaceutical properties, including
potency and stability.[1] While detailed, proprietary synthesis protocols are not publicly
available, the general approach involves sourcing cyclopamine from the plant Veratrum
californicum or through plant cell fermentation, followed by a series of chemical
transformations.

Characterization of Patidegib

The chemical structure and purity of synthesized Patidegib are confirmed using standard
analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H-NMR and 13C-NMR are used to
elucidate the chemical structure by identifying the chemical environment of each proton and
carbon atom in the molecule.[7][8][9][10]

e Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the
molecular weight and elemental composition of Patidegib.[7][10]

In Vitro Hedgehog Pathway Inhibition Assay

A common method to assess the inhibitory activity of compounds like Patidegib on the
Hedgehog pathway is a cell-based reporter assay.
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Experimental Workflow

Culture cells expressing a
GLI-responsive reporter gene
(e.g., Luciferase)

l

Treat cells with varying
concentrations of Patidegib

l

Stimulate Hedgehog pathway
(e.g., with SHH ligand or a
SMO agonist)

l

Incubate for a defined period

l

Lyse cells and measure
reporter gene activity
(e.g., luminescence)

l

Analyze data to determine
IC50 or EC50 values

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro Hedgehog pathway inhibition assay.
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Clinical Trial Protocol for Topical Patidegib

Clinical trials for topical Patidegib in Gorlin Syndrome have followed a structured protocol to

assess safety and efficacy.

Clinical Trial Workflow

Patient Screening
(Inclusion/Exclusion Criteria)

l

Randomization
(Patidegib Gel vs. Vehicle Gel)

l

Twice-daily topical application
to the face for a specified duration
(e.g., 12 months)

l

Regular monitoring for:
- New BCC development
- Changes in existing BCCs
- Adverse events

l

Data Collection:
- Lesion counts and measurements
- Pharmacokinetic blood draws
- Biomarker analysis (e.g., GLI1)

l

Primary and Secondary
Endpoint Analysis
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Caption: A simplified workflow for a clinical trial of topical Patidegib.

Conclusion

Patidegib is a well-characterized, potent inhibitor of the Hedgehog signaling pathway with
demonstrated clinical activity, particularly in a topical formulation for the management of Basal
Cell Carcinomas in Gorlin Syndrome. Its mechanism of action, targeting the SMO receptor, is
well-understood, and its physicochemical properties are defined. Further research and
development may continue to explore its therapeutic potential in other Hh-driven diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684313#chemical-structure-and-molecular-weight-
of-patidegib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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